![molecular formula C14H14N2O3S B1384225 [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 371140-82-8](/img/structure/B1384225.png)
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Overview
Description
“[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid” is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 . It has a CAS number of 371140-82-8 .
Physical And Chemical Properties Analysis
The predicted boiling point of “[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid” is 492.9±55.0 °C, and its predicted density is 1.34±0.1 g/cm3 . Its pKa is predicted to be 4.00±0.10 .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Gao et al. (2017) discusses the synthesis of a compound related to [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid, specifically focusing on its biological evaluation for the fractalkine receptor (CX3CR1). This highlights its potential application in targeting specific biological receptors (Gao et al., 2017).
Molecular Docking and Synthesis Studies
- Holam et al. (2022) conducted molecular docking studies along with the synthesis of derivatives of a similar compound. They found that certain derivatives have a high affinity with the CDK4 protein, demonstrating its significance in molecular docking and protein interaction studies (Holam et al., 2022).
Inhibitor Synthesis and Evaluation
- Research by Cheng et al. (2005) focused on the synthesis and evaluation of a related compound as an inhibitor of certain enzymes, highlighting its potential use in enzyme inhibition and pharmaceutical research (Cheng et al., 2005).
Antioxidant Activity
- George et al. (2010) synthesized derivatives and evaluated their antioxidant activity. This research illustrates the compound's relevance in studying antioxidant properties and potential therapeutic applications (George et al., 2010).
Antibacterial and Antifungal Activities
- Patel and Dhameliya (2010) explored the synthesis of related compounds and evaluated their antibacterial and antifungal activities. This is crucial for developing new antimicrobial agents (Patel & Dhameliya, 2010).
Anti-Inflammatory Agents
- Nikalje et al. (2015) synthesized and evaluated certain derivatives for their anti-inflammatory activity, showcasing the compound's potential in the development of new anti-inflammatory drugs (Nikalje et al., 2015).
properties
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-11(7-12(17)18)13(19)16-14(15-9)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRHLBOPVIKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



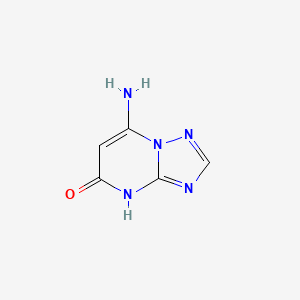
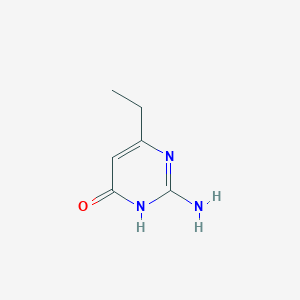
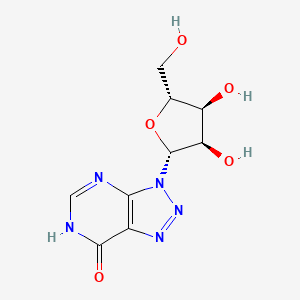
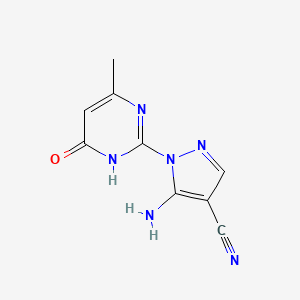

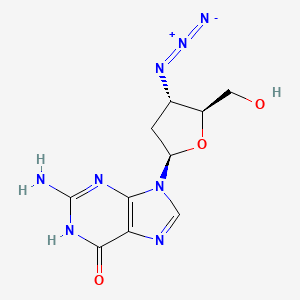
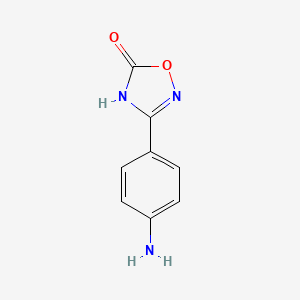
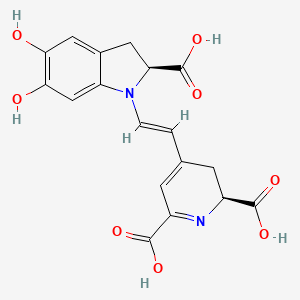
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
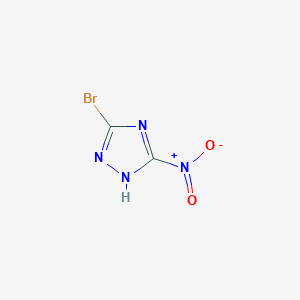
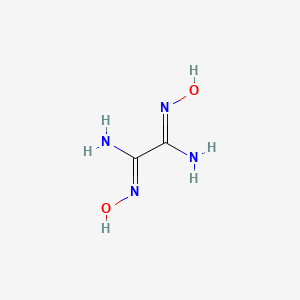

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)